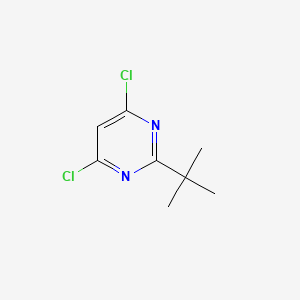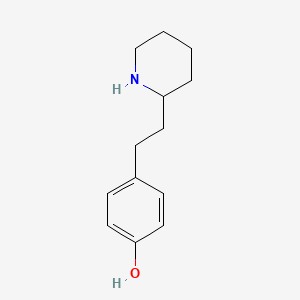
2-Bromo-4-dimethoxymethyl-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-dimethoxymethyl-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4. It is characterized by the presence of a bromine atom, a nitro group, and a dimethoxymethyl group attached to a benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Mecanismo De Acción
Target of Action
It’s known that benzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 2-Bromo-4-dimethoxymethyl-nitrobenzene involves electrophilic aromatic substitution . The compound, being a benzene derivative, can undergo this reaction because aromaticity is maintained . The process involves two steps:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can influence a variety of biochemical pathways depending on their specific substituents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-4-dimethoxymethyl-nitrobenzene can be synthesized from 3-bromo-4-nitrobenzaldehyde and trimethoxymethane. The reaction involves the formation of the dimethoxymethyl group through a condensation reaction .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the same starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The dimethoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethyl sulfoxide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Reduction reactions produce 2-bromo-4-dimethoxymethyl-aniline.
- Oxidation reactions result in aldehydes or carboxylic acids .
Aplicaciones Científicas De Investigación
2-Bromo-4-dimethoxymethyl-nitrobenzene is used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitro and bromine-containing compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
- 2-Bromo-4-methoxymethyl-nitrobenzene
- 2-Bromo-4-ethoxymethyl-nitrobenzene
- 2-Bromo-4-dimethylaminomethyl-nitrobenzene
Comparison: 2-Bromo-4-dimethoxymethyl-nitrobenzene is unique due to the presence of the dimethoxymethyl group, which provides distinct reactivity and chemical properties compared to its analogs. The methoxy groups can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic and research applications .
Propiedades
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-9(15-2)6-3-4-8(11(12)13)7(10)5-6/h3-5,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZGRDVURZBPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)[N+](=O)[O-])Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648735 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-57-8 |
Source


|
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1292773.png)




![3-{Bicyclo[2.2.1]heptan-2-yl}propanal](/img/structure/B1292792.png)



